REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[S:10][C:11]2[C:12]([Cl:18])=[N:13][CH:14]=[CH:15][C:16]=2[N:17]=1.[Cu][C:20]#[N:21].O>CN1C(=O)CCC1>[Cl:8][C:4]1[C:3]([C:9]2[S:10][C:11]3[C:12]([Cl:18])=[N:13][CH:14]=[CH:15][C:16]=3[N:17]=2)=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:20]#[N:21]
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)Cl)C=1SC=2C(=NC=CC2N1)Cl
|
Name
|
copper(I) cyanide
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the insoluble material was collected by filtration
|
Type
|
FILTRATION
|
Details
|
after vigorous stirring, was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant residue was purified by column chromatography on silica gel eluting with 25-33% diethyl ether in pentane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C#N)C=CC1)C=1SC=2C(=NC=CC2N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.364 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |